![molecular formula C16H20N2O2 B12917433 1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-22-6](/img/structure/B12917433.png)
1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenylethyl group attached to a bipyrrolidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-phenylethanol with a bipyrrolidine derivative under specific conditions. One common method includes the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts . The reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of microbial esterases for enantioselective resolution . These methods ensure high purity and enantiomeric excess, which are essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Phenylethanol: A related compound with similar structural features but different functional groups.
1-Phenylethylamine: Another similar compound used as a chiral inducer and auxiliary in organic synthesis.
Uniqueness: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione stands out due to its bipyrrolidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
Propriétés
Numéro CAS |
89143-22-6 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-(1-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12(13-7-3-2-4-8-13)18-15(19)11-14(16(18)20)17-9-5-6-10-17/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
Clé InChI |
PBFVRALYBCUDGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


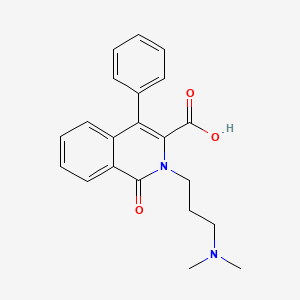
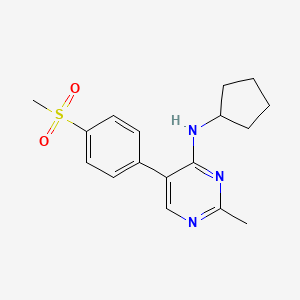
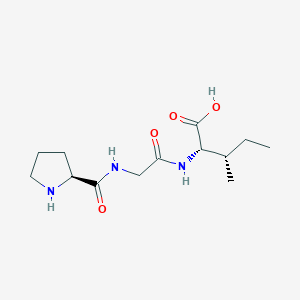
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
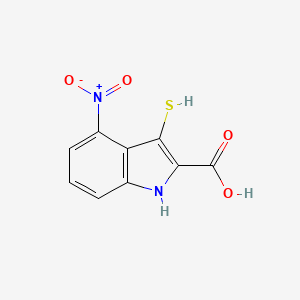
![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)


![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
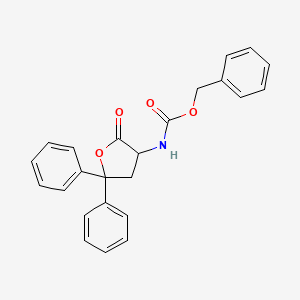
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)

